
N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is a complex organic compound characterized by the presence of nitrobenzene and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pentane-1,5-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N,N’-(Pentane-1,5-diyl)bis(2-aminobenzene-1-sulfonamide).
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though these reactions are less common.
Scientific Research Applications
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving sulfonamide and nitrobenzene groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) depends on its application. In biological systems, it may act by inhibiting enzymes that interact with sulfonamide or nitrobenzene groups. The compound can bind to the active site of the enzyme, blocking its activity and leading to a biological effect. The specific molecular targets and pathways involved would depend on the enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of pentane.
N,N’-(Pentane-1,5-diyl)bis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of nitro groups.
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of nitrobenzene sulfonamide groups.
Uniqueness
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
832730-54-8 |
|---|---|
Molecular Formula |
C17H20N4O8S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-nitro-N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O8S2/c22-20(23)14-8-2-4-10-16(14)30(26,27)18-12-6-1-7-13-19-31(28,29)17-11-5-3-9-15(17)21(24)25/h2-5,8-11,18-19H,1,6-7,12-13H2 |
InChI Key |
BEQVXOHLNIOWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


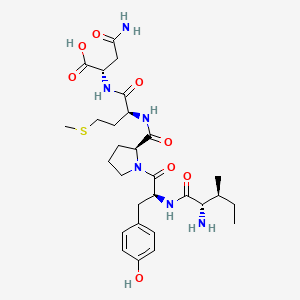
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
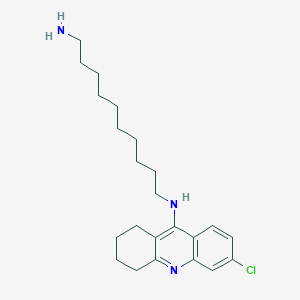
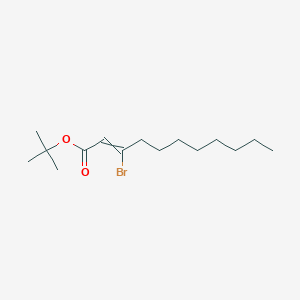
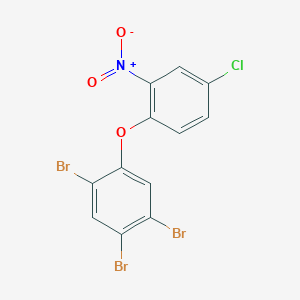
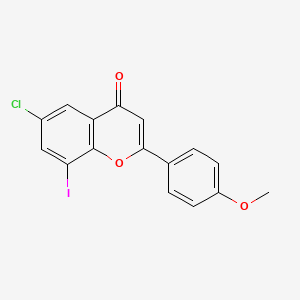
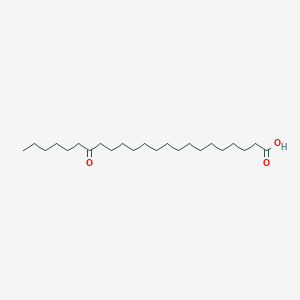
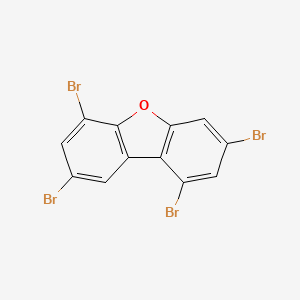
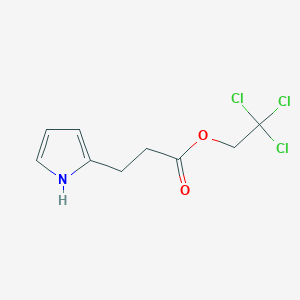
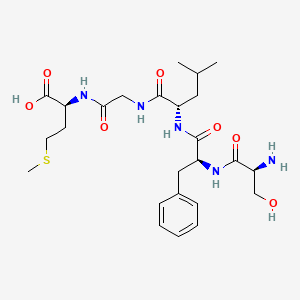
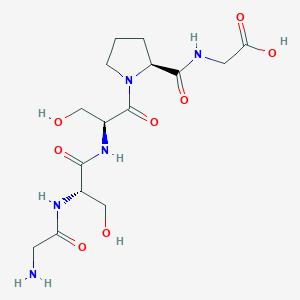
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
